molecular formula C24H23N3O3S B3683367 2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide

2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide

Cat. No.: B3683367
M. Wt: 433.5 g/mol
InChI Key: ALZLBWTXIRZQHO-UHFFFAOYSA-N
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Description

2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methyl, phenoxy, acetyl, carbamothioyl, and benzamide. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The synthesis begins with the reaction of 4-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-methylphenoxyacetyl chloride.

    Carbamothioylation: The phenoxyacetyl chloride is then reacted with thiourea to introduce the carbamothioyl group, forming 4-methylphenoxyacetylthiourea.

    Coupling with 3-Aminophenylbenzamide: The final step involves the coupling of 4-methylphenoxyacetylthiourea with 3-aminophenylbenzamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-methylphenoxy)phenyl]benzamide: Similar structure but lacks the carbamothioyl group.

    2-methyl-N-[3-(phenoxyacetyl)amino]phenyl]benzamide: Similar structure but lacks the 4-methyl group on the phenoxy ring.

    N-[3-(4-methylphenoxy)acetyl]carbamothioyl]phenyl]benzamide: Similar structure but lacks the 2-methyl group on the benzamide ring.

Uniqueness

The uniqueness of 2-methyl-N-[3-({[(4-methylphenoxy)acetyl]carbamothioyl}amino)phenyl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamothioyl group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-10-12-20(13-11-16)30-15-22(28)27-24(31)26-19-8-5-7-18(14-19)25-23(29)21-9-4-3-6-17(21)2/h3-14H,15H2,1-2H3,(H,25,29)(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLBWTXIRZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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